molecular formula C9H7FN2O B1351890 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 264208-45-9

5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1351890
CAS No.: 264208-45-9
M. Wt: 178.16 g/mol
InChI Key: SEYNJJPUECXGPO-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as 5-Fluoro-2,4-dihydropyrrole, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C7H7FN2O. 5-Fluoro-2,4-dihydropyrrole is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Structural and Reactive Properties

  • Synthesis and Crystal Structures : 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives have been synthesized, showcasing their structural and reactive properties through crystallographic analyses. The dihedral angles formed between the pyrazole and the fluoro-substituted rings in these compounds offer insights into their molecular conformations and potential reactivity (Loh et al., 2013).

  • Computational and Spectroscopic Studies : A comprehensive approach involving computational techniques such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking has been applied to understand the reactive properties and pharmaceutical potential of this compound derivatives. This multidisciplinary study offers a detailed evaluation of the molecule's reactivity, stability, and potential pharmaceutical applications (Thomas et al., 2018).

  • Isostructural and Conformational Analysis : Studies have been conducted to understand the isostructural nature and conformational aspects of this compound derivatives. These analyses provide valuable information regarding the molecular structure and potential applications in various fields (Kariuki et al., 2021).

  • Structural Optimization and Vibrational Frequency Studies : The molecular structure and vibrational frequencies of this compound derivatives have been thoroughly investigated. These studies involve theoretical calculations to predict and understand the molecule's stability and reactive behavior (Mary et al., 2015).

Pharmaceutical Potential and Applications

  • Pharmaceutical Potential Assessment : Computational evaluations, including molecular docking studies, have indicated the potential pharmaceutical applications of this compound derivatives. These studies provide a foundation for further exploration into the development of new drugs and therapeutic agents (Thangarasu et al., 2019).

  • Antimicrobial Activity Evaluation : The synthesized derivatives of this compound have been tested for their antibacterial and antifungal properties. These studies are crucial for determining the compound's effectiveness as a potential antimicrobial agent (Desai et al., 2012).

Advanced Material Applications

  • Nonlinear Optical Properties : The nonlinear optical properties and molecular docking studies of this compound derivatives have been thoroughly investigated. This research provides insights into the molecule's potential use in advanced material applications, such as in the field of nonlinear optics (Mary et al., 2015).

  • Synthesis of Antimicrobial Agents : The synthesis and structure of this compound derivatives have been explored to develop promising antimicrobial agents. These studies contribute to the advancement of medical and pharmaceutical sciences by providing new compounds with potential health benefits (Bonacorso et al., 2006).

Mechanism of Action

Target of Action

The primary target of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, also known as 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, is the androgen receptor . This receptor plays a crucial role in the regulation of development and physiological function of male sexual organs.

Mode of Action

The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The result of this interaction is a decrease in the activity of the androgen receptor, which can lead to a reduction in the growth of prostate cancer cells .

Biochemical Pathways

The compound affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling process, leading to a decrease in the expression of androgen-responsive genes. This can result in a reduction in the growth and proliferation of prostate cancer cells .

Pharmacokinetics

It is known that the compound exhibitsnonlinear oral pharmacokinetics . This suggests that the rate of absorption may vary with dose, potentially due to the involvement of transport proteins such as P-glycoprotein .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the growth and proliferation of prostate cancer cells . This is achieved through the inhibition of the androgen receptor and the subsequent downregulation of androgen-responsive genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one. For instance, the presence of other drugs or substances that affect the function of transport proteins like P-glycoprotein could potentially impact the absorption and distribution of the compound . .

Biochemical Analysis

Biochemical Properties

5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit signaling pathways that control cell proliferation and apoptosis . Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. For example, prolonged exposure to this compound may lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including hydroxylation and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and activity within the cell .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYNJJPUECXGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406514
Record name 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-45-9
Record name 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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